N-Methylation Alters Acid Dissociation Constant: pKa Shift vs. D-Proline
The N-methyl substitution in 1-Methyl-D-Proline increases the pKa of the carboxylic acid group relative to its parent compound, D-Proline. This change affects the compound's charge state and reactivity at a given pH, which is critical for designing extraction protocols, chromatographic separations, or pH-controlled synthetic steps .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.37 ± 0.20 (predicted) |
| Comparator Or Baseline | D-Proline: 1.95 (at 25°C) |
| Quantified Difference | ΔpKa ≈ +0.42 |
| Conditions | Aqueous solution, 25°C (predicted vs. experimental) |
Why This Matters
This pKa shift directly impacts the compound's charge state in solution, influencing its solubility, extraction efficiency, and suitability as a buffer component or building block in pH-sensitive reactions.
